2,3,4,5-Tetraphenyl-2H-phosphole
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Overview
Description
2,3,4,5-Tetraphenyl-2H-phosphole is an organophosphorus compound with the chemical formula C28H21P. It is a derivative of phosphole, a five-membered heterocycle containing one phosphorus atom. This compound is characterized by the presence of four phenyl groups attached to the 2, 3, 4, and 5 positions of the phosphole ring, making it highly aromatic and stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraphenyl-2H-phosphole typically involves the reaction of zirconocene dichloride with butyllithium in the presence of 2-butyne, followed by the addition of dichlorophenylphosphine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is cooled to -78°C using a dry ice-acetone bath during the addition of butyllithium and dichlorophenylphosphine. After the reaction is complete, the product is purified by vacuum distillation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require larger reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetraphenyl-2H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert it to phospholanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Phosphole oxides.
Reduction: Phospholanes.
Substitution: Various substituted phospholes depending on the reagents used.
Scientific Research Applications
2,3,4,5-Tetraphenyl-2H-phosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the development of new materials, including luminescent materials and sensors
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetraphenyl-2H-phosphole involves its interaction with molecular targets through its aromatic and phosphorus-containing structure. The phenyl groups provide stability and facilitate interactions with other molecules, while the phosphorus atom can participate in coordination with metals and other elements. These interactions can lead to various chemical transformations and biological effects .
Comparison with Similar Compounds
Similar Compounds
Phosphole: The parent compound with a simpler structure.
Tetraphenylethene: Another aromatic compound with similar luminescent properties.
Tetraphenylthiophene: A sulfur analog with different electronic properties.
Uniqueness
2,3,4,5-Tetraphenyl-2H-phosphole is unique due to its combination of aromatic stability and the presence of a reactive phosphorus atom. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
89982-91-2 |
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Molecular Formula |
C28H21P |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,3,4,5-tetraphenyl-2H-phosphole |
InChI |
InChI=1S/C28H21P/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,27H |
InChI Key |
YMILOSPRFQSUPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=P2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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